N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide
CAS No.: 62294-94-4
Cat. No.: VC17329354
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62294-94-4 |
|---|---|
| Molecular Formula | C16H14N4O3S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | N-(quinoxalin-2-ylmethyl)-N-(4-sulfamoylphenyl)formamide |
| Standard InChI | InChI=1S/C16H14N4O3S/c17-24(22,23)14-7-5-13(6-8-14)20(11-21)10-12-9-18-15-3-1-2-4-16(15)19-12/h1-9,11H,10H2,(H2,17,22,23) |
| Standard InChI Key | QDFVYTMVURDUHN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)CN(C=O)C3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide features a quinoxaline ring linked via a methylene bridge to a formamide group, which is further substituted with a 4-sulfamoylphenyl moiety. The quinoxaline system (a bicyclic structure comprising two fused pyrazine and benzene rings) contributes to π-π stacking interactions, while the sulfamoyl group enhances solubility and potential target binding .
Table 1: Key Structural and Identifiable Data
| Property | Value/Description | Source |
|---|---|---|
| CAS No. | 62294-94-4 | |
| Molecular Formula | ||
| Molecular Weight | 342.4 g/mol | |
| IUPAC Name | N-[(quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide | |
| PubChem CID | 12329534 |
Synthesis and Availability
Synthetic Routes
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Aminomethylation: Reaction of quinoxalin-2-ylmethanamine with 4-sulfamoylphenyl isocyanate.
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Condensation: Coupling of preformed quinoxaline-methyl intermediates with sulfamoylphenyl-formamide precursors.
Industrial-scale production remains unreported, but the compound is available through specialty suppliers (e.g., Hangzhou J&H Chemical Co., Ltd.) for research purposes.
Physicochemical Properties
Solubility and Stability
The sulfamoyl group enhances aqueous solubility relative to unsubstituted quinoxalines, though the hydrophobic quinoxaline core likely limits solubility in polar solvents. Stability under physiological conditions remains unstudied, but formamide derivatives generally exhibit moderate hydrolytic stability at neutral pH .
Table 2: Predicted Physicochemical Properties
| Property | Prediction | Basis |
|---|---|---|
| LogP (Octanol-Water) | ~2.1 | Quinoxaline hydrophobicity |
| Hydrogen Bond Donors | 3 (NH groups) | Sulfamoyl and formamide |
| Hydrogen Bond Acceptors | 6 | Quinoxaline N, SO, carbonyl |
| Compound | Activity (IC) | Target | Source |
|---|---|---|---|
| Quinoxaline-2-carboxamide | 8.2 μM (Antibacterial) | Staphylococcus aureus | |
| Sulfamoylbenzamide | 12 nM (Carbonic Anhydrase IX) | Hypoxia-inducible tumors |
Related Compounds and Structure-Activity Relationships (SAR)
Role of the Quinoxaline Moiety
Quinoxaline’s planar structure facilitates intercalation into DNA/RNA, while nitrogen atoms enable hydrogen bonding with enzymatic targets. Substitution at the 2-position (as in this compound) optimizes steric compatibility with hydrophobic binding pockets.
Sulfamoylphenyl Modifications
The 4-sulfamoyl group enhances solubility and mimics endogenous sulfate donors, potentially improving pharmacokinetics. Para-substitution maximizes steric accessibility compared to ortho/meta analogs .
Future Research Directions
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Biological Screening: Prioritize assays for antibacterial (e.g., against Gram-positive pathogens) and antineoplastic activity (e.g., in leukemia cell lines).
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Structural Optimization: Introduce electron-withdrawing groups to the quinoxaline ring to enhance DNA interaction or modify the sulfamoyl group to improve blood-brain barrier penetration.
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ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in preclinical models to guide therapeutic development.
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